molecular formula C21H20O8 B13863245 (8S,10S)-7,8,9,10-Tetrahydro-6,8,10,11-tetrahydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione CAS No. 28008-51-7

(8S,10S)-7,8,9,10-Tetrahydro-6,8,10,11-tetrahydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione

Cat. No.: B13863245
CAS No.: 28008-51-7
M. Wt: 400.4 g/mol
InChI Key: OWCHPBVMSHIYCQ-VNMREYGJSA-N
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Description

(8S,10S)-7,8,9,10-Tetrahydro-6,8,10,11-tetrahydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione is a complex organic compound that belongs to the class of naphthacenediones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S,10S)-7,8,9,10-Tetrahydro-6,8,10,11-tetrahydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione typically involves multi-step organic reactions. Common starting materials include naphthalene derivatives, which undergo various functional group transformations such as hydroxylation, methoxylation, and reduction. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(8S,10S)-7,8,9,10-Tetrahydro-6,8,10,11-tetrahydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (8S,10S)-7,8,9,10-Tetrahydro-6,8,10,11-tetrahydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects. Researchers study its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound may be explored for its therapeutic potential. It could be a candidate for drug development, particularly in areas where its biological activities are beneficial.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (8S,10S)-7,8,9,10-Tetrahydro-6,8,10,11-tetrahydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione involves its interaction with molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (8S,10S)-7,8,9,10-Tetrahydro-6,8,10,11-tetrahydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione include other naphthacenediones and related quinones. Examples include:

  • Doxorubicin
  • Daunorubicin
  • Mitoxantrone

Uniqueness

What sets this compound apart from these compounds is its specific stereochemistry and functional group arrangement. These unique features contribute to its distinct chemical reactivity and biological activity.

Properties

CAS No.

28008-51-7

Molecular Formula

C21H20O8

Molecular Weight

400.4 g/mol

IUPAC Name

(7S,9S)-6,7,9,11-tetrahydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C21H20O8/c1-8(22)21(28)6-10-13(11(23)7-21)19(26)16-15(18(10)25)17(24)9-4-3-5-12(29-2)14(9)20(16)27/h3-5,8,11,22-23,25-26,28H,6-7H2,1-2H3/t8?,11-,21-/m0/s1

InChI Key

OWCHPBVMSHIYCQ-VNMREYGJSA-N

Isomeric SMILES

CC([C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O)O

Canonical SMILES

CC(C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O)O

Origin of Product

United States

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